2-Hydroxy-6-methoxybenzoic acid CAS number
2-Hydroxy-6-methoxybenzoic acid CAS number
An In-depth Technical Guide to 2-Hydroxy-6-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-6-methoxybenzoic acid, also known as 6-Methoxysalicylic acid, is a phenolic acid and a derivative of salicylic (B10762653) acid.[1] Its CAS Registry Number is 3147-64-6 .[2][3][4] This compound is a subject of interest in various scientific fields, particularly in medicinal chemistry and drug development, due to its documented analgesic properties and its role as a key pharmaceutical intermediate.[1][5] It has been isolated from natural sources such as the plant Brickellia veronicifolia.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols, and applications.
Chemical and Physical Properties
2-Hydroxy-6-methoxybenzoic acid is a white crystalline solid. Its fundamental properties are summarized below, providing a quantitative overview for laboratory and research applications.
| Property | Value | Source(s) |
| CAS Number | 3147-64-6 | [2][3][4] |
| Molecular Formula | C₈H₈O₄ | [2][3] |
| Molecular Weight | 168.15 g/mol | [3][4] |
| IUPAC Name | 2-hydroxy-6-methoxybenzoic acid | [2][3] |
| Synonyms | 6-Methoxysalicylic acid, 6-Hydroxy-o-anisic acid | [2][3][4] |
| Melting Point | 132 - 138 °C | [4][6] |
| Boiling Point | 330.4 ± 27.0 °C (Predicted) | [6] |
| Density | 1.351 ± 0.06 g/cm³ (Predicted) | [6] |
| Flash Point | 138.7 °C | [6] |
| Vapor Pressure | 6.66E-05 mmHg at 25°C | [6] |
Spectroscopic data, including ¹³C NMR, ¹H NMR, Mass Spectrometry, and RP-HPLC, are available for this compound, confirming its structure.[1][3]
Synthesis and Experimental Protocols
As a valuable intermediate, the synthesis of 2-Hydroxy-6-methoxybenzoic acid and its derivatives is crucial. Below are generalized protocols for its synthesis and for evaluating its biological activity.
General Synthesis Pathway
The synthesis of methoxybenzoic acids often involves methylation and oxidation of precursor phenols or hydrolysis of nitriles. A general workflow for preparing a methoxybenzoic acid from a chlorobenzonitrile precursor is outlined below. This represents a common strategy in medicinal chemistry for creating substituted benzoic acids.
Caption: General synthesis workflow for 2-Hydroxy-6-methoxybenzoic acid.
Detailed Protocol (Conceptual, based on related syntheses[7]):
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Nucleophilic Substitution: In an inert atmosphere, the starting material (e.g., a suitably substituted chlorophenol) is reacted with sodium methoxide in methanol (B129727) at elevated temperatures (80-150 °C) and pressure. This step introduces the methoxy (B1213986) group.
-
Hydrolysis: The resulting intermediate solution is mixed with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. Methanol is removed, and the mixture is heated (90-190 °C) to hydrolyze the nitrile or ester group to a carboxylate salt.
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Acidification: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl or H₂SO₄) to a pH of 1-3.
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Isolation: The precipitated product, 2-Hydroxy-6-methoxybenzoic acid, is isolated by filtration, washed, and dried.
Evaluation of Analgesic Activity: Acetic Acid-Induced Writhing Test
The analgesic properties of 2-Hydroxy-6-methoxybenzoic acid have been demonstrated in mice.[1] The acetic acid-induced writhing test is a standard protocol to screen for peripheral analgesic activity.
Experimental Protocol (Adapted from Palacios-Espinosa F, et al., 2008[1]):
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Animals: Male mice are used for the experiment. They are fasted overnight before the test, with water available ad libitum.
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Drug Administration: The test compound, 2-Hydroxy-6-methoxybenzoic acid (10-100 mg/kg), is administered orally (intragastrically, i.g.). A control group receives the vehicle, and a positive control group receives a known analgesic (e.g., acetylsalicylic acid).
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Induction of Writhing: Thirty minutes after the administration of the test compound, a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).
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Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period, typically 20-30 minutes.
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Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group. A significant decrease in the number of abdominal constrictions indicates an analgesic effect.[1]
Caption: Workflow for the acetic acid-induced writhing test.
Applications in Drug Development and Research
2-Hydroxy-6-methoxybenzoic acid serves as a versatile building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[5]
Role as a Pharmaceutical Intermediate
Its structure, featuring carboxylic acid, hydroxyl, and methoxy functional groups, allows for various chemical modifications. This makes it a valuable precursor in multi-step syntheses for developing novel therapeutic agents.[5][8]
Caption: Role as an intermediate in drug discovery.
Potential Mechanism of Action: Antioxidant Activity
Like other phenolic acids, 2-Hydroxy-6-methoxybenzoic acid is expected to exhibit antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases.[9][10] The primary mechanisms involve neutralizing free radicals and chelating metal ions.[9][10]
Caption: Potential antioxidant mechanisms of phenolic acids.
Safety and Handling
According to available safety data, 2-Hydroxy-6-methoxybenzoic acid may be harmful if swallowed, inhaled, or in contact with skin.[6] It can cause irritation to the eyes, respiratory system, and skin.[6] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this chemical.[6]
Conclusion
2-Hydroxy-6-methoxybenzoic acid (CAS: 3147-64-6) is a significant chemical compound with established applications in research and development. Its utility as a pharmaceutical intermediate, combined with its intrinsic analgesic properties, makes it a molecule of high interest for medicinal chemists and drug discovery professionals. The provided data and protocols offer a foundational guide for its synthesis, evaluation, and application in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 2-Hydroxy-6-methoxybenzoic acid | C8H8O4 | CID 591524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. nbinno.com [nbinno.com]
- 6. chembk.com [chembk.com]
- 7. CN104151157A - Preparation method of methoxybenzoic acid - Google Patents [patents.google.com]
- 8. 2-Hydroxy-6-methoxybenzaldehyde|Pharmaceutical Intermediate [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
